molecular formula C14H18FNO3 B3251744 tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate CAS No. 211242-48-7

tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate

Cat. No.: B3251744
CAS No.: 211242-48-7
M. Wt: 267.3 g/mol
InChI Key: OZFLADPELOCPRG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate is a synthetic carbamate derivative featuring a fluorinated aromatic ring and a tert-butoxycarbonyl (Boc) protective group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and inflammatory disorders. Structurally, it consists of a propan-2-yl backbone with a 4-fluorophenyl ketone moiety and a Boc-protected amine, which enhances stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(16-13(18)19-14(2,3)4)12(17)10-5-7-11(15)8-6-10/h5-9H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFLADPELOCPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl group can influence its solubility and stability .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity enhances metabolic stability and binding affinity in target proteins compared to bulkier halogens like Cl or Br .
  • Di-/Trihalogenation : Dichloro or trifluoro substituents improve steric and electronic effects but may reduce solubility .

Modifications in the Amino Acid Side Chain

Compound Name Side Chain Yield (%) Key Features Application
tert-Butyl (S)-(1-(piperidin-1-yl)-1-oxopropan-2-yl)carbamate (11g, ) Piperidinyl 97 Flexible cyclic amine Protease inhibitor intermediates
tert-Butyl (S)-(1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)carbamate (11l, ) 4-Methylpiperazinyl 81 Basic nitrogen enhances solubility Anticancer scaffolds
tert-Butyl (R)-(1-((4-bromo-2-(2-fluorobenzoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate () Aryl-amino 93–97 Rigid aromatic backbone α6-GABAAR subtype selectivity

Key Observations :

  • Piperazine vs. Piperidine : Piperazine derivatives exhibit better aqueous solubility due to the basic nitrogen, favoring pharmacokinetics .
  • Aromatic Rigidity: Compounds with aryl-amino groups (e.g., ) show enhanced receptor subtype selectivity, critical for CNS-targeted drugs .

Complex Heterocyclic Derivatives

Compound Name Structure Yield (%) Biological Activity
tert-Butyl (S)-(3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-1-oxopropan-2-yl)carbamate () Indole-linked 30 HDAC8 inhibition
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate () Biphenyl-hydroxy N/A Low toxicity (no known hazards)

Key Observations :

  • Indole/Biphenyl Moieties : Indole derivatives () demonstrate lower synthetic yields (~30%) due to steric complexity but retain potent enzyme inhibition. Biphenyl analogs () prioritize safety for preclinical studies .

Biological Activity

Overview

tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group, a fluorophenyl group, and a carbamate moiety. Its synthesis typically involves the reaction of tert-butyl carbamate with 4-fluorophenylacetyl chloride under basic conditions, often utilizing bases like triethylamine or pyridine to facilitate the reaction . The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the fluorophenyl group may enhance the compound's binding affinity and specificity for certain targets, while the tert-butyl group contributes to its solubility and stability .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For instance, it may inhibit phospholipase D (PLD) activity, which plays a critical role in cell signaling and proliferation .
  • Anticancer Properties : In studies involving cancer cell lines such as MDA-MB-231 (a breast cancer cell line), this compound demonstrated a dose-dependent decrease in cell proliferation. This suggests its potential as an anticancer agent by targeting specific signaling pathways essential for tumor growth .
  • Protein-Ligand Interactions : The compound's structural features allow it to participate in protein-ligand interactions, which are crucial for drug design and development. Its ability to modify protein function through covalent binding enhances its utility in therapeutic applications .

Study 1: Enzyme Inhibition

In a study evaluating the effects of various compounds on PLD activity, this compound was identified as a selective inhibitor. The results indicated that at concentrations of 5 μM and above, the compound significantly reduced PLD activity in vitro, correlating with decreased cell viability under serum-free conditions .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound revealed that treatment with this compound resulted in increased apoptosis in cancer cells. Specifically, the compound elevated Caspase 3 and 7 activity, markers for apoptosis, indicating that it may induce programmed cell death in malignant cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its uniqueness:

Compound NameBiological ActivityMechanism
tert-Butyl (4-fluorophenyl)carbamateModerate enzyme inhibitionNon-covalent interactions
tert-Butyl (1-(4-fluorophenyl)cyclobutyl)carbamateLow anticancer activityLimited target specificity
This compound High enzyme inhibition & anticancer propertiesCovalent modification of targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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tert-Butyl (1-(4-fluorophenyl)-1-oxopropan-2-yl)carbamate

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